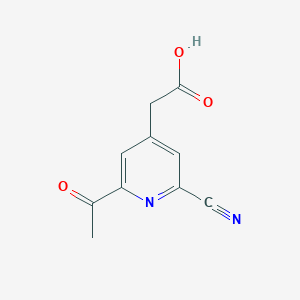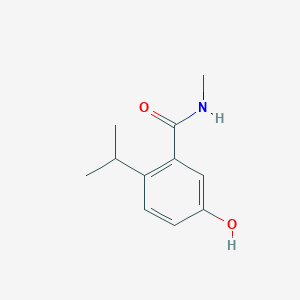![molecular formula C8H5F4NO B14849195 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone involves several steps. One common method includes the introduction of fluorine atoms into the pyridine ring through selective fluorination reactions. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial production methods for fluorinated pyridines often utilize continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced stability and bioavailability.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents. They are investigated for their role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridines, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with distinct properties and uses in chemical synthesis and research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable for specialized applications .
Properties
Molecular Formula |
C8H5F4NO |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3 |
InChI Key |
ATSRZDXYJJCXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



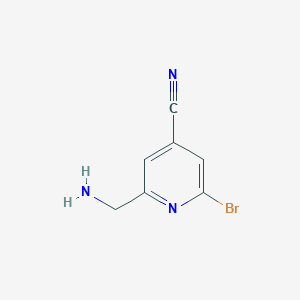



![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
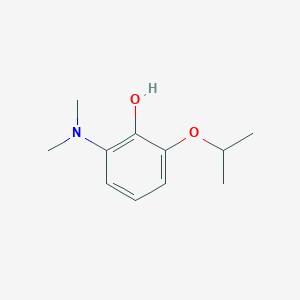
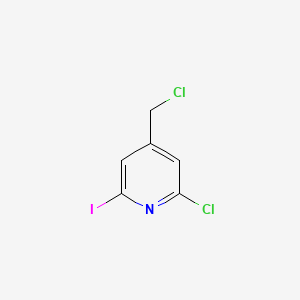
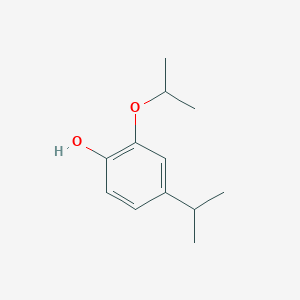

![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)

